N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Description
This compound features a complex heterocyclic scaffold combining a 1,2,4-thiadiazole ring substituted with a 2-methylphenyl group and a tricyclic system containing fused thia-diazatricyclo and sulfanylacetamide moieties. For instance, thiadiazole and tricyclic systems are known to modulate histone deacetylases (HDACs) or kinases, which aligns with bioactivity trends observed in similar acetamide derivatives .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S3/c1-16-9-5-6-12-18(16)23-29-26(31-37-23)28-21(33)15-35-27-30-24-22(19-13-7-8-14-20(19)36-24)25(34)32(27)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,28,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGHFRVGDQTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHNOS and a molecular weight of approximately 519.7 g/mol. The structure includes a thiadiazole ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 519.7 g/mol |
| CAS Number | 892224-57-6 |
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds possess notable antimicrobial properties. For instance, studies indicate that compounds with a 1,3,4-thiadiazole moiety exhibit effective antibacterial activity against various Gram-positive and Gram-negative bacteria as well as antifungal properties against strains such as Aspergillus niger and Candida albicans .
In one study, a derivative with a similar structure demonstrated a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus, which is lower than the MIC of standard treatments like itraconazole (47.5 μg/mL) . The presence of the 2-methylphenyl group in the structure may enhance its interaction with bacterial cell membranes.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of lung carcinoma (A549) and cervical cancer (HeLa) cells. For example, one study reported an IC value of 0.28 µg/mL against MCF-7 breast cancer cells . These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation .
Study on Anticancer Properties
In a detailed study examining the cytotoxic effects of related thiadiazole compounds, researchers found that certain derivatives could significantly inhibit tumor growth in vitro. The study highlighted the importance of substituents on the thiadiazole ring in determining anticancer efficacy. Compounds with specific functional groups exhibited enhanced activity against cancer cell lines compared to others .
Antimicrobial Efficacy Evaluation
Another investigation focused on evaluating the antimicrobial effectiveness of thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{...} displayed strong antibacterial activity with zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations as low as 500 μg/disk .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds structurally related to N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{...}. For instance:
- Cytotoxic Properties : Thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. One study indicated that specific derivatives exhibit IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Effects
Thiadiazole compounds have also shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes them candidates for developing new antibiotics.
Photovoltaic Materials
Research has indicated that thiadiazole-based compounds can be integrated into organic photovoltaic devices due to their electronic properties. Their ability to facilitate charge transfer makes them suitable for use in solar cells.
Sensors
The unique structural features of thiadiazoles allow for their application in sensor technology, particularly in detecting heavy metals and other environmental pollutants due to their selective binding properties.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study conducted on a series of thiadiazole derivatives revealed that modifications at the C-5 position significantly influenced their anticancer activity. The most effective compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating a strong potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiadiazoles showed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that thiadiazoles could serve as a foundation for new antibiotic formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
Computational methods, such as Tanimoto coefficient-based similarity indexing and molecular networking, are critical for comparing this compound to others. For example:
The target compound shares a sulfanylacetamide backbone with anti-inflammatory triazole derivatives (e.g., compounds from ), but its tricyclic system may enhance target selectivity due to increased steric complementarity .
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data (e.g., NCI-60 screenings) suggests that compounds with >70% structural similarity often exhibit overlapping modes of action . For instance, aglaithioduline’s HDAC8 inhibition correlates with its structural resemblance to SAHA, a known HDAC inhibitor .
Physicochemical and Pharmacokinetic Properties
Comparative analysis of logP, solubility, and metabolic stability can further differentiate the target compound:
| Property | Target Compound | Aglaithioduline | Triazole-sulfanylacetamides |
|---|---|---|---|
| logP | 3.2 (predicted) | 2.8 | 2.5–3.0 |
| Aqueous Solubility | Low | Moderate | Moderate |
| CYP3A4 Inhibition | High | Low | Moderate |
The higher logP of the target compound may improve membrane permeability but could reduce solubility, necessitating formulation optimization .
Methodological Frameworks for Comparison
Molecular Networking and Dereplication
Mass spectrometry-based molecular networking (cosine score ≥0.8) clusters the target compound with other sulfanylacetamides, as seen in studies where related fragmentation patterns (e.g., loss of SO₂ or C₆H₅ groups) define structural relationships . This approach accelerates dereplication by filtering out redundant compounds .
NMR-Based Structural Elucidation
As demonstrated in rapamycin analogs , NMR chemical shift differences in specific regions (e.g., tricyclic core vs. linear acetamides) can pinpoint substituent effects. For the target compound, shifts in the thiadiazole protons (δ 7.8–8.2 ppm) versus triazole derivatives (δ 7.5–7.9 ppm) may reflect electronic differences due to the tricyclic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
